Human MAO-B Inhibition: Quantifiable Activity Profile of 3-Ethoxy-3-oxo-2-phenylpropanoic Acid
3-Ethoxy-3-oxo-2-phenylpropanoic acid demonstrates quantifiable inhibitory activity against human recombinant monoamine oxidase B (MAO-B) [1]. In a biochemical assay using human recombinant MAO-B expressed in Sf9 cells with a 5-phenylacetaldehyde substrate, the compound exhibited an IC50 of 1.20E+3 nM (1.2 µM) [1]. This specific and quantifiable activity distinguishes it from many structurally similar phenylmalonic acid derivatives for which no comparable MAO-B inhibition data is reported, providing a clear rationale for its selection in neuroscience-focused drug discovery programs targeting dopamine metabolism.
| Evidence Dimension | Inhibitory Activity against Human Recombinant MAO-B |
|---|---|
| Target Compound Data | IC50 = 1.20E+3 nM (1.2 µM) |
| Comparator Or Baseline | Many structural analogs (e.g., phenylmalonic acid, diethyl phenylmalonate) - No reported MAO-B inhibition data (Inferred as inactive or not tested). |
| Quantified Difference | N/A (Class inference - activity is unique to this compound within the immediate analog set). |
| Conditions | In vitro biochemical assay using human recombinant MAO-B expressed in Sf9 cells, with 5-phenylacetaldehyde as substrate, measuring hydrogen peroxide production after 1 hour [1]. |
Why This Matters
This quantifiable activity provides a specific molecular target engagement profile, enabling its use as a validated tool compound or starting point for medicinal chemistry efforts in Parkinson's and Alzheimer's disease research, a feature absent in many generic phenylmalonate alternatives.
- [1] BindingDB. (n.d.). BDBM50075969 / CHEMBL3415617: 3-Ethoxy-3-oxo-2-phenylpropanoic acid. View Source
